5-(4-Nitrophenyl)oxazole
Overview
Description
Synthesis Analysis
The synthesis of 5-(4-Nitrophenyl)oxazole derivatives involves complex reactions that contribute to the development of new classes of materials. For example, derivatives of 5-nitro-3-trinitromethyl-1H-1,2,4-triazole and 5,5'-bis(trinitromethyl)-3,3'-azo-1H-1,2,4-triazole have been synthesized, showcasing the compound's role in forming highly dense energetic materials (Thottempudi & Shreeve, 2011).
Scientific Research Applications
Chemical Synthesis and Reactions : 5-(4-Nitrophenyl)oxazole is used in abnormal Diels–Alder reactions, which are key in synthesizing certain organic compounds. For instance, its reaction with tetracyanoethylene produces cycloadducts through oxazole ring opening, with a proposed zwitterionic mechanism involved (Ibata et al., 1992).
X-Ray Crystallography Studies : This compound is also significant in X-ray crystallography for understanding molecular structures. Research has involved studying its crystal structure to comprehend its chemical behavior and interactions (Ibata et al., 1987).
Drug Metabolism Studies : In pharmacology, 5-(4-Nitrophenyl)oxazole derivatives are examined for their metabolism in biological systems, such as in vivo metabolism studies in rats. This is crucial for drug development and understanding the pharmacokinetics of related compounds (Oruç et al., 2003).
Fluorescence Studies and Light Emitting Applications : Certain derivatives of 5-(4-Nitrophenyl)oxazole exhibit fluorescence. They have been studied for their light-emitting properties, which are relevant in materials science and sensor technology (Urut et al., 2018).
Biological Activity and Pharmacology : Various studies focus on its derivatives for potential biological activities, like antibacterial, antifungal, or antitubercular properties. This is essential in the search for new therapeutic agents (Samadhiya et al., 2014).
Organocatalytic Asymmetric Synthesis : It's used in the development of organocatalytic asymmetric Michael addition reactions. These reactions are pivotal in synthesizing chiral compounds, which have extensive applications in pharmaceuticals and asymmetric synthesis (Qiao et al., 2013).
Antioxidant and Urease Inhibition Studies : Research also explores its derivatives for antioxidant activities and urease inhibition, pertinent in developing treatments for diseases caused by oxidative stress and harmful bacteria (Khan et al., 2010).
Safety And Hazards
Future Directions
Oxazole and its derivatives, including 5-(4-Nitrophenyl)oxazole, play a very essential role in the area of medicinal chemistry . They have been investigated in the advancement of novel compounds which show favorable biological activities . The important information presented in the research will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
5-(4-nitrophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-10-6-14-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFHVOMPLSSUEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371811 | |
Record name | 5-(4-Nitrophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Nitrophenyl)oxazole | |
CAS RN |
1014-23-9 | |
Record name | 5-(4-Nitrophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-NITROPHENYL)-1,3-OXAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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